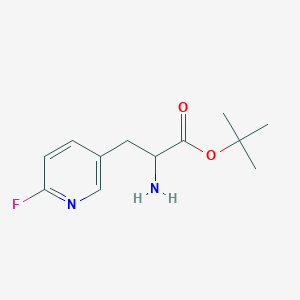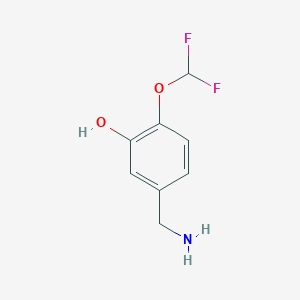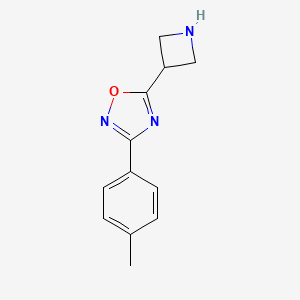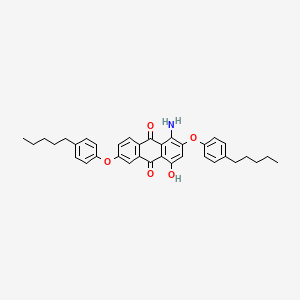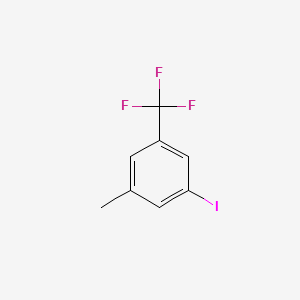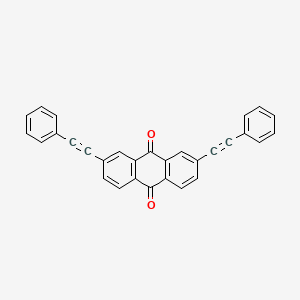
2,7-Bis(phenylethynyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(phenylethynyl)anthracene-9,10-dione is an organic compound belonging to the anthracene family. It is characterized by the presence of two phenylethynyl groups attached to the 2 and 7 positions of the anthracene core, with a dione functionality at the 9 and 10 positions. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(phenylethynyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced via a Sonogashira coupling reaction. This involves the reaction of anthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,7-Bis(phenylethynyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroxy groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
2,7-Bis(phenylethynyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong photoluminescence properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The compound exerts its effects primarily through its photophysical properties. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and sensing. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with biological molecules or electronic materials.
相似化合物的比较
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Lacks the dione functionality, resulting in different photophysical properties.
2,6-Bis(phenylethynyl)anthracene: Similar structure but with phenylethynyl groups at different positions, affecting its electronic properties.
Anthracene-9,10-dione: The parent compound without phenylethynyl groups, used as a starting material for synthesis.
Uniqueness
2,7-Bis(phenylethynyl)anthracene-9,10-dione is unique due to the combination of phenylethynyl groups and dione functionality, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring strong fluorescence and specific electronic characteristics.
属性
CAS 编号 |
770237-08-6 |
|---|---|
分子式 |
C30H16O2 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
2,7-bis(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H16O2/c31-29-25-17-15-23(13-11-21-7-3-1-4-8-21)19-27(25)30(32)28-20-24(16-18-26(28)29)14-12-22-9-5-2-6-10-22/h1-10,15-20H |
InChI 键 |
UCJWVXQAILJQBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)C#CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
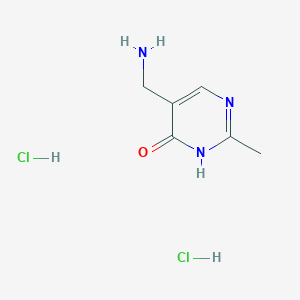


![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
